![molecular formula C15H16N6OS B2527309 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-methyl-N-phenylacetamide CAS No. 1058232-05-5](/img/structure/B2527309.png)
2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-methyl-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It belongs to a class of compounds that have been widely used in the synthesis of heterocyclic compounds . They display a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves a two-step diazotization-nitrification method or one-step direct nitration reaction .Molecular Structure Analysis
The molecular structure of similar compounds was established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a higher decomposition temperature than that of 2,4,6-trinitrotoluene (TNT) .Aplicaciones Científicas De Investigación
Antiasthma Agents
Compounds with structural similarities to the specified chemical, particularly those incorporating triazolopyrimidine moieties, have been investigated for their potential as antiasthma agents. For example, triazolopyrimidines have been identified as mediator release inhibitors in the human basophil histamine release assay, highlighting their potential application in treating asthma and related respiratory conditions (Medwid et al., 1990).
Insecticidal Properties
Research into heterocyclic compounds incorporating thiadiazole moieties, similar in structure to the compound of interest, has shown these derivatives to possess significant insecticidal properties against pests such as the cotton leafworm, Spodoptera littoralis. This suggests potential applications in agricultural pest control (Fadda et al., 2017).
Antimicrobial and Antitumor Agents
Another aspect of research involves the synthesis of new thiazolopyrimidine derivatives, which have shown promising antimicrobial and antitumor activities. These findings indicate the broad spectrum of biological activities that such compounds can exhibit, potentially leading to new treatments for infectious diseases and cancer (El-Bendary et al., 1998).
Tuberculostatic Activity
Derivatives of triazolopyrimidines have also been synthesized and evaluated for their tuberculostatic activity, showing promise as structural analogs of antituberculous agents. This research underscores the potential of such compounds in developing new drugs to combat tuberculosis (Titova et al., 2019).
Antihypertensive Agents
Additionally, triazolopyrimidines have been explored for their potential as antihypertensive agents. This research has led to the synthesis of compounds showing promising activity in vitro and in vivo, indicating the versatility of these structures in medicinal chemistry applications (Bayomi et al., 1999).
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the transition from the G1 phase, where the cell grows, to the S phase, where DNA replication occurs .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition prevents the phosphorylation of other proteins that are necessary for cell cycle progression. As a result, the cell cycle is halted, preventing the cell from dividing .
Biochemical Pathways
The inhibition of CDK2 affects several biochemical pathways. Most notably, it impacts the cell cycle progression pathway . By inhibiting CDK2, the compound prevents the cell from progressing from the G1 phase to the S phase. This halts cell division and can lead to cell death .
Pharmacokinetics
They are typically well absorbed and distributed throughout the body. They are metabolized by the liver and excreted through the kidneys .
Result of Action
The primary result of the compound’s action is the inhibition of cell division . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells . Therefore, this compound has potential as an anticancer agent .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and activity. Additionally, the presence of other substances, such as proteins or lipids, can also impact the compound’s action . .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS/c1-3-21-14-13(18-19-21)15(17-10-16-14)23-9-12(22)20(2)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSANXDKXNHUMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC(=O)N(C)C3=CC=CC=C3)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(methylthio)phenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2527227.png)
![N,N-Dimethyl-4-[(pyrido[2,3-d]pyrimidin-4-ylamino)methyl]piperidine-1-sulfonamide](/img/structure/B2527228.png)
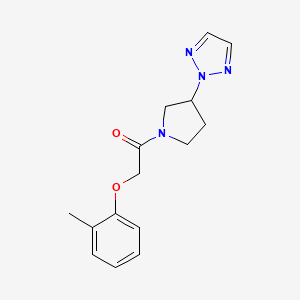
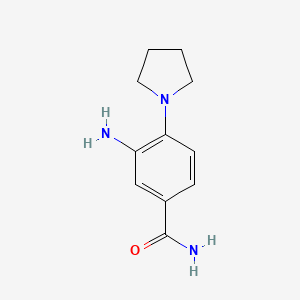
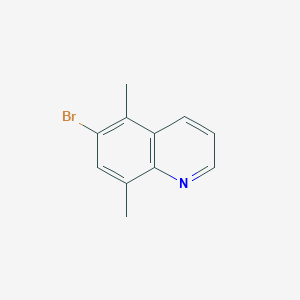
![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B2527237.png)
![4-butoxy-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2527240.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-methylquinolin-4-yl)piperidine-4-carboxamide](/img/structure/B2527242.png)
![2-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2527244.png)
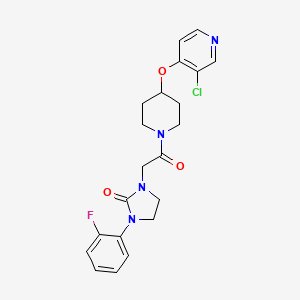
![N-(3,4-difluorophenyl)-2-[6-(3,4-dimethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2527246.png)
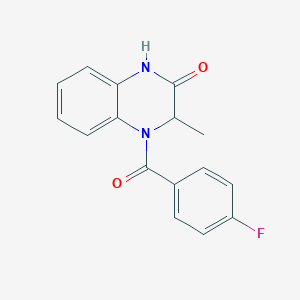
![[3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-methyl-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B2527248.png)